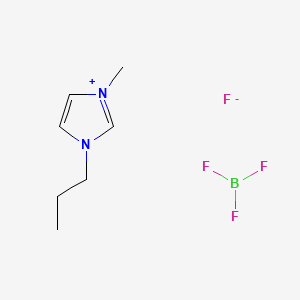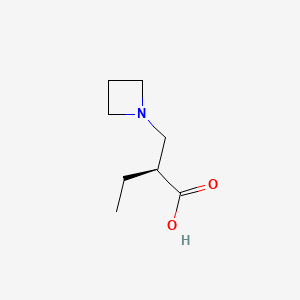
8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one is a quinoxaline derivative with a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methyl group at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoxaline precursor.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxymethylation: The hydroxymethyl group is introduced at the 7th position through a hydroxymethylation reaction, often using formaldehyde and a base.
Methylation: The methyl group at the 3rd position is introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of 8-Fluoro-7-(formyl)-3-methylquinoxalin-2(1H)-one.
Reduction: Formation of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-ol.
Substitution: Formation of 8-(Substituted)-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
8-Fluoro-7-methylquinoline: Similar in structure but lacks the hydroxymethyl group.
7-(Hydroxymethyl)-3-methylquinoxalin-2(1H)-one: Similar but lacks the fluorine atom.
Uniqueness
8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one is unique due to the combination of the fluorine atom, hydroxymethyl group, and methyl group, which confer distinct electronic and steric properties, enhancing its potential in various applications.
Propiedades
IUPAC Name |
8-fluoro-7-(hydroxymethyl)-3-methyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-3,14H,4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZSWUSBSDLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(2,4-ditert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B8245153.png)





![2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B8245186.png)






